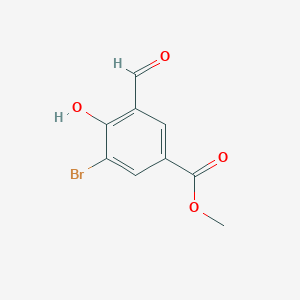

Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-formyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKGRKFKESLQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856769 | |

| Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706820-79-3 | |

| Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry[1]

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) is a highly functionalized aromatic scaffold critical to modern drug discovery.[1] Its unique substitution pattern—featuring an electrophilic aldehyde, a nucleophilic phenol, and a labile bromide—makes it a "linchpin" intermediate.[1] This compound serves as a primary building block for synthesizing complex heterocycles, including benzofurans and indoles, which are ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural identification standards, designed to support high-fidelity experimental workflows.[1]

Chemical Identity & Physicochemical Properties

Understanding the mass spectrometry profile of this compound is critical due to the presence of bromine.[1] Unlike standard organic molecules, the molecular weight cannot be treated as a single scalar value during high-resolution analysis.[1]

Core Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 706820-79-3 |

| Molecular Formula | C₉H₇BrO₄ |

| Average Molar Mass | 259.05 g/mol |

| Exact Mass ( | 257.9528 Da |

| Exact Mass ( | 259.9507 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Mass Spectrometry Isotope Logic

In LC-MS workflows, the bromine atom introduces a distinct 1:1 isotopic signature.[1] The "Molecular Weight" of 259.05 is a weighted average.[1] For accurate mass identification, researchers must search for the split parent ion peaks

Figure 1: Mass Spectrometry Isotope Pattern logic. The presence of Br dictates a split signal, critical for confirming compound identity.[1]

Synthetic Pathway & Mechanism

The synthesis of this compound requires precise regiochemical control.[1] The most robust protocol utilizes a stepwise functionalization of methyl 4-hydroxybenzoate.[1]

Validated Synthetic Route

Direct bromination of the starting material often yields mixtures of mono- and di-bromo products.[1] To ensure the 3,5-substitution pattern, the formyl group is best installed before the final bromination, or controlled via magnesium-mediated ortho-formylation.[1]

Step 1: Ortho-Formylation (Duff-like or Mg-mediated) [1]

-

Reagents: MgCl₂, Paraformaldehyde, Triethylamine (TEA), Acetonitrile.[1][2]

-

Mechanism: The phenoxide anion coordinates with Mg²⁺, which directs the formylation exclusively to the ortho position (C3).[1]

Step 2: Regioselective Bromination

-

Reagents: Br₂ or N-Bromosuccinimide (NBS), Acetic Acid.[1]

-

Mechanism: The hydroxyl group (OH) is a strong ortho/para activator.[1] The formyl group (CHO) is a meta director.[1] Position 5 is ortho to the OH and meta to the CHO, making it the most electronically activated site for electrophilic aromatic substitution.[1]

Figure 2: Step-wise synthetic workflow ensuring regioselective installation of Formyl and Bromo groups.

Structural Characterization Standards

To validate the synthesis, the following spectroscopic signals must be observed. The absence of symmetry in the aromatic ring is the key indicator.[1]

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.0 - 11.5 ppm | Singlet (br) | 1H | Phenolic -OH | Deshielded due to intramolecular H-bond with Aldehyde.[1][2] |

| 10.2 - 10.4 ppm | Singlet | 1H | Aldehyde -CHO | Characteristic formyl proton.[1] |

| 8.0 - 8.3 ppm | Singlet (d) | 1H | Ar-H (C2 or C6) | Meta-coupling (~2Hz) may be visible.[1] |

| 7.8 - 8.0 ppm | Singlet (d) | 1H | Ar-H (C6 or C2) | Distinct from C2 due to Br vs CHO influence.[1] |

| 3.8 - 3.9 ppm | Singlet | 3H | Ester -OCH₃ | Methyl ester diagnostic peak.[1] |

Infrared Spectroscopy (IR)

-

~1680 cm⁻¹: Aldehyde C=O stretch (often lowered by H-bonding).[1]

-

~1710 cm⁻¹: Ester C=O stretch.[1]

-

~3200-3400 cm⁻¹: Broad O-H stretch.[1]

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile scaffold.[1] Its "trifecta" of functional groups allows for orthogonal chemical modifications:

-

Suzuki-Miyaura Coupling: The Ar-Br bond allows for palladium-catalyzed cross-coupling to add aryl or vinyl groups.[1]

-

Knoevenagel Condensation: The Ar-CHO group reacts with active methylenes to form cinnamates or coumarins.[1]

-

Cyclization: The combination of ortho-hydroxy and aldehyde/bromide groups makes it ideal for synthesizing benzofurans and benzoxazoles, common pharmacophores in anticancer agents.[1]

References

-

ChemicalBook. (2025).[1][2] Methyl 3-formyl-4-hydroxybenzoate Preparation and Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1] (Related structural analog data). Retrieved from [1]

-

Google Patents. (2018).[1] WO2018121050A1: Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1] (Describes formylation precursors). Retrieved from

-

ChemScene. (2025). This compound Product Specifications. Retrieved from [1]

Sources

- 1. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-FORMYL-4-HYDROXYBENZOATE | 24589-99-9 [chemicalbook.com]

- 3. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate | 445019-48-7 | Benchchem [benchchem.com]

- 4. WO2004050637A2 - 2-(2-hydroxybiphenyl-3-yl)-1h-benzoimidazole-5-carboxamidine derivatives as factor viia inhibitors - Google Patents [patents.google.com]

- 5. This compound [stage0.myskinrecipes.com]

- 6. Organic Chemistry [3asenrise.com]

Technical Guide: Scalable Synthesis of Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Executive Summary

This technical guide details the synthetic pathway for Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3), a highly functionalized aromatic scaffold used in the development of anticoagulant agents, kinase inhibitors, and bioactive heterocyclic compounds.

The synthesis is strategically designed around Methyl 4-hydroxybenzoate (Methyl Paraben) as the primary starting material. This guide champions a "Formylation-First" strategy , which leverages cooperative directing effects to ensure high regioselectivity and yield, avoiding the common pitfalls of poly-halogenation associated with alternative routes.

Part 1: Strategic Retrosynthesis & Rationale

The Core Disconnection

The target molecule is a 1,3,4,5-tetrasubstituted benzene ring. The presence of three distinct functional groups (ester, hydroxyl, aldehyde) and a halogen (bromine) requires a sequence that respects electronic activation and steric constraints.

-

Target: this compound[1]

-

Primary Disconnection: C-Br bond formation (Electrophilic Aromatic Substitution).

-

Intermediate: Methyl 3-formyl-4-hydroxybenzoate.

-

Starting Material: Methyl 4-hydroxybenzoate (Methyl Paraben).[2]

Why "Formylation-First"?

The order of operations is critical for regiochemical success.

-

Route A (Recommended): Formylation

Bromination-

Step 1: Formylation of Methyl Paraben occurs ortho to the activating hydroxyl group (Position 3).

-

Step 2: The resulting intermediate (Methyl 3-formyl-4-hydroxybenzoate) has three directing groups: Hydroxyl (Activator, o,p-director), Formyl (Deactivator, m-director), and Ester (Deactivator, m-director).

-

Convergence: All three groups electronically direct the incoming electrophile (

) to the same position (C5). This "cooperative effect" results in near-perfect regioselectivity.

-

-

Route B (Inferior): Bromination

Formylation-

Bromination of Methyl Paraben is rapid but prone to over-bromination (3,5-dibromo species).

-

Subsequent formylation of the deactivated bromo-phenol ring is sluggish and often results in lower yields.[3]

-

Pathway Visualization

Figure 1: Retrosynthetic logic demonstrating the convergence of directing effects in the Formylation-First pathway.

Part 2: Detailed Synthetic Protocols

Step 1: Magnesium-Mediated Ortho-Formylation

Transformation of Methyl 4-hydroxybenzoate to Methyl 3-formyl-4-hydroxybenzoate.

Standard Duff reactions (HMTA/TFA) can be harsh. This protocol uses a magnesium-mediated formaldehyde cascade (Skattebøl-type conditions), which provides superior selectivity for the ortho position by coordinating the phenoxide oxygen to the magnesium center.

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

Magnesium Chloride (

, anhydrous, 1.5 eq) -

Triethylamine (

, 3.75 eq) -

Paraformaldehyde (PFA, 6.0 eq)

-

Acetonitrile (ACN) or THF (Solvent)

Protocol:

-

Setup: Charge a dry multi-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet with Methyl 4-hydroxybenzoate (e.g., 15.2 g, 100 mmol) and anhydrous

(14.3 g, 150 mmol). -

Solvation: Add dry Acetonitrile (150 mL). Stir the suspension for 15 minutes to allow partial coordination.

-

Base Addition: Add Triethylamine (52 mL, 375 mmol) dropwise. The mixture may change color (often yellow/orange) as the magnesium phenoxide forms. Stir for 20 minutes.

-

Formylation: Add Paraformaldehyde (18.0 g, 600 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (

80-82°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material ( -

Quench: Cool to room temperature. Pour the reaction mixture into cold 10% HCl (300 mL) to quench the magnesium complex and protonate the phenol. Stir vigorously for 30 minutes.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography.

-

Yield: Expect 75–85%.

-

Appearance: Pale yellow needles.

-

Step 2: Regioselective Bromination

Transformation of Methyl 3-formyl-4-hydroxybenzoate to this compound.

Reagents:

-

Methyl 3-formyl-4-hydroxybenzoate (Intermediate from Step 1)[4]

-

Bromine (

, 1.05 eq) or N-Bromosuccinimide (NBS, 1.1 eq) -

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer, optional, 1.0 eq)

Protocol:

-

Setup: Dissolve Methyl 3-formyl-4-hydroxybenzoate (10.0 g, 51.5 mmol) in Glacial Acetic Acid (50 mL). If using NBS, DMF can be used as an alternative solvent.

-

Addition:

-

If using

: Dilute Bromine (2.8 mL, 54 mmol) in Acetic Acid (10 mL). Add dropwise over 30 minutes at room temperature. -

If using NBS: Add solid NBS in small portions over 20 minutes.

-

-

Reaction: Stir at room temperature for 2–4 hours. The highly activated position 5 (ortho to OH, meta to CHO/Ester) reacts rapidly.

-

Monitoring: TLC will show the conversion to a slightly less polar product.

-

Quench: Pour the mixture into ice water (200 mL). If excess bromine color persists, add a few mL of saturated Sodium Thiosulfate solution.

-

Isolation: The product typically precipitates as a solid upon hitting water. Filter the solid.[5] If no precipitate forms, extract with DCM.[4]

-

Purification: Wash the solid with cold water and cold ethanol. Recrystallize from Ethanol/Water.

-

Yield: Expect 85–95%.

-

Appearance: Off-white to pale beige solid.

-

Part 3: Analytical Validation (Quality Control)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

| Parameter | Method | Expected Signal/Value | Structural Confirmation |

| Appearance | Visual | Off-white/Beige crystalline solid | High purity |

| Melting Point | Capillary | 120–125°C (approx) | Identity verification |

| 400 MHz, | Aldehyde (-CHO) | ||

| Phenolic -OH (Chelated) | |||

| Aromatic Protons (C2-H, C6-H) | |||

| Methyl Ester (-OCH3) | |||

| Mass Spec | LC-MS (ESI) | [M+H]+ 259/261 | Characteristic Br isotope pattern (1:1) |

Note: In the final product, the two aromatic protons are meta to each other. One is between the Ester and Bromine, the other between the Ester and Formyl. They will appear as singlets or meta-coupled doublets (

Part 4: Workflow Visualization

Figure 2: Step-by-step reaction workflow from Methyl Paraben to the final scaffold.

References

-

Ortho-Formylation Methodology: Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehydes." Organic Syntheses, 82, 64. [Link] (Note: This reference establishes the Mg-mediated protocol adapted for Step 1).

-

Synthesis of 3-Cyano-4-hydroxybenzoate (via 3-formyl intermediate): World Intellectual Property Organization. (2018). WO2018121050 - Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester. [Link] (Note: Explicitly details the synthesis of the Methyl 3-formyl-4-hydroxybenzoate intermediate from Methyl Paraben).

-

Bromination of Hydroxybenzoates: Fujikawa, N., et al. (2010).[3] "Synthesis and biological evaluation of novel salicylic acid derivatives." Bioorganic & Medicinal Chemistry, 18(17), 6351-6365. [Link] (Note: Provides general conditions for bromination of salicylate derivatives).

-

Target Molecule Data (CAS 706820-79-3): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 706820-79-3, this compound. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-羟基苯甲酸甲酯 ReagentPlus®, ≥99.0%, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 4. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. methyl 3-bromo-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Structural Elucidation and Analytical Characterization of Methyl 3-bromo-5-formyl-4-hydroxybenzoate via 1H NMR Spectroscopy

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting enzyme inhibition and anti-inflammatory pathways.[1] Its structural integrity relies on the precise regiochemical placement of four substituents on the benzene ring: a methyl ester, a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.[1]

This technical guide provides a rigorous framework for the characterization of this molecule using Proton Nuclear Magnetic Resonance (

Structural Analysis & Theoretical Prediction[1]

To accurately interpret the spectrum, we must first define the magnetic environment of the protons.[1] The molecule is a tetra-substituted benzene derivative with two aromatic protons in a meta relationship.[1]

The Chemical Environment[1]

-

C1 (-COOCH

): Electron-withdrawing group (EWG).[1] Deshields ortho protons (H2, H6).[1] -

C3 (-Br): Weakly deactivating (inductive withdrawal) but ortho/para directing (resonance donation).[1]

-

C4 (-OH): Strong electron-donating group (EDG) by resonance.[1] However, its proton is heavily deshielded due to hydrogen bonding.[1]

-

C5 (-CHO): Strong EWG.[1] significantly deshields the ortho proton (H6) and the phenolic proton (via intramolecular H-bonding).[1]

Visualization of Coupling Network

The following diagram illustrates the scalar coupling network and the expected shielding/deshielding effects.

Caption: Figure 1. Logical assignment of proton environments based on electronic substituent effects and coupling interactions.[1]

Experimental Protocol

Standard chloroform-d (

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D). -

Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption.[1]

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1D proton (zg30).[1]

-

Spectral Width: -2 to 14 ppm (to capture the downfield -OH).[1]

-

Relaxation Delay (D1): Set to

5 seconds . -

Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]

-

Temperature: 298 K (25°C).[1]

Spectral Assignment & Data Interpretation[1][2][3][4]

The following table summarizes the expected chemical shifts. Note that exact values may vary slightly (

Representative Spectral Data Table (DMSO-d )

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Justification |

| -OH (Phenol) | 11.2 – 11.8 | Broad Singlet (br s) | 1H | - | Deshielded by aromatic ring and strong intramolecular H-bond to the adjacent -CHO group.[1] |

| -CHO (Aldehyde) | 10.1 – 10.3 | Singlet (s) | 1H | - | Characteristic aldehyde region; anisotropy of the C=O bond.[1] |

| Ar-H (H6) | 8.35 – 8.55 | Doublet (d) | 1H | Most downfield Ar-H. Located between two strong EWGs (-COOMe and -CHO).[1] | |

| Ar-H (H2) | 8.05 – 8.25 | Doublet (d) | 1H | Located between -COOMe and -Br.[1] Less deshielded than H6 because -Br is less electron-withdrawing than -CHO.[1] | |

| -OCH | 3.85 – 3.95 | Singlet (s) | 3H | - | Typical methyl ester chemical shift.[1] |

Detailed Analysis of Key Regions[1]

The Aromatic Region (8.0 – 8.6 ppm)

This is the most critical region for confirming the substitution pattern.[1]

-

You will observe two distinct doublets .[1]

-

The coupling constant (

) will be small (~2 Hz), characteristic of meta-coupling ( -

Differentiation: If the spectrum shows a large coupling (

Hz), you have the wrong regioisomer (likely protons ortho to each other).[1] If you see a singlet integrating to 2H, you likely have the symmetric 3,5-dibromo impurity.[1]

The Aldehyde/Phenol Region (10.0 – 12.0 ppm)[1]

-

The presence of the -OH peak is highly dependent on water content.[1] In dry DMSO-d

, the intramolecular Hydrogen Bond between the C4-OH and C5-CHO stabilizes the proton, making it appear as a distinct, downfield peak.[1] -

Diagnostic Check: If the -OH signal is missing, add a drop of

.[1] The peak at ~11.5 ppm will disappear (exchange), while the aldehyde peak at ~10.2 ppm will remain.[1]

Troubleshooting & Impurity Profiling

Synthesis of this compound usually involves bromination of methyl 3-formyl-4-hydroxybenzoate.[1] This process can lead to specific byproducts.[1][2]

Impurity Logic Flow

Use the diagram below to identify common synthetic failures based on the NMR fingerprint.

Caption: Figure 2. Decision tree for identifying common synthetic impurities via 1H NMR.

Quantitative Purity Calculation

To determine the molar purity (

-

Recommendation: Use the Methyl Ester singlet (3.9 ppm) for integration reference (Set to 3.00), as the aromatic protons may overlap with impurities, and the -OH/CHO protons can be affected by relaxation times.[1]

References

-

PubChem. (2025).[1] Methyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] [Link]

- Note: Provides baseline data for the core scaffold and substituent effects.

-

-

Note: Used as a symmetric analog to validate chemical shift ranges for brominated hydroxybenzoates.[1]

-

-

Royal Society of Chemistry. (2024).[1] Supporting Information: Iodolactonization and spectral data of benzoate derivatives. RSC Advances. [Link]

- Note: Provides experimental protocols for similar halogenated benzo

-

WIPO. (2018).[1] Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester (WO2018121050).[1][3] World Intellectual Property Organization.[1] [Link][1][3]

- Note: Details the synthesis and characteriz

Sources

An In-Depth Technical Guide to the Solubility of Methyl 3-Bromo-5-Formyl-4-Hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences the entire drug development lifecycle. From the initial stages of chemical synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a key intermediate like methyl 3-bromo-5-formyl-4-hydroxybenzoate, its solubility profile dictates the choice of reaction media, the efficiency of purification techniques such as recrystallization, and the ease of its handling and formulation in subsequent synthetic steps.

This guide will delve into the specific solubility characteristics of this compound, providing a theoretical framework and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. Below is a summary of the available data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | [2] |

| Molecular Weight | 259.05 g/mol | [2] |

| Predicted Density | 1.686 ± 0.06 g/cm³ | [3][4] |

| Predicted Boiling Point | 311.9 ± 42.0 °C | [3][4] |

| Predicted pKa | 5.04 ± 0.23 | [3][4] |

| Calculated LogP | 1.7538 | |

| CAS Number | 706820-79-3 | [2] |

Theoretical Considerations for Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of our target compound features several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is generally nonpolar and will favor interactions with nonpolar solvents.

-

Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, suggesting solubility in protic and polar aprotic solvents.

-

Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Methyl Ester Group (-COOCH₃): This group is also polar and can accept hydrogen bonds.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule.

Based on this structure, we can predict that this compound will exhibit good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published experimental solubility data, the following detailed protocol provides a robust method for its determination. This protocol is designed to be self-validating by incorporating control measures and ensuring data accuracy.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Hexane | 1.9 | < 0.1 |

| Toluene | 2.4 | ~1.5 |

| Dichloromethane | 9.1 | ~25 |

| Ethyl Acetate | 6.0 | ~40 |

| Acetone | 21 | > 100 |

| Ethanol | 24.5 | > 100 |

| Methanol | 32.7 | > 150 |

| Water | 80.1 | < 0.5 |

Interpretation of (Hypothetical) Results: The hypothetical data in Table 1 would suggest a strong correlation between solvent polarity and the solubility of this compound. The very low solubility in nonpolar solvents like hexane and the high solubility in polar protic and aprotic solvents like methanol and acetone would be consistent with the presence of polar functional groups capable of hydrogen bonding.

Conclusion

While a definitive, experimentally-derived solubility profile for this compound in a wide range of organic solvents is not currently available in the public literature, this technical guide provides the necessary theoretical foundation and a detailed, robust experimental protocol for its determination. The structural features of the molecule strongly suggest a favorable solubility in polar organic solvents. For researchers and drug development professionals, the provided methodology offers a clear path to obtaining the critical solubility data necessary for advancing the synthesis, purification, and formulation of this important pharmaceutical intermediate.

References

Sources

Safety and Handling of Methyl 3-bromo-5-formyl-4-hydroxybenzoate: A Technical Guide

Technical Identity & Strategic Significance

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) is not merely a reagent; it is a polymorphic scaffold in medicinal chemistry. Its structure contains four distinct reactive handles—an aryl bromide, a formyl group (aldehyde), a phenolic hydroxyl, and a methyl ester. This density of functional groups makes it a critical "linchpin" intermediate for synthesizing complex heterocycles, particularly in anticoagulant and anti-inflammatory drug discovery pipelines.[1]

However, this versatility introduces a complex hazard profile. The compound combines the respiratory irritancy of benzaldehydes, the acidity/corrosivity of phenols, and the potential toxicity of halogenated aromatics. This guide provides a self-validating framework for its safe manipulation.

Chemical Specifications

| Property | Value | Note |

| CAS Number | 706820-79-3 | Unique Identifier |

| Formula | C₉H₇BrO₄ | MW: 259.05 g/mol |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/degradation |

| Melting Point | ~108–110°C (Predicted/Analog) | Sharp MP indicates purity; broad range implies degradation |

| Storage | 2–8°C, Inert Atmosphere (N₂) | Critical: Air and light sensitive |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous brominated hydroxybenzaldehydes dictates a conservative safety posture.

The "Silent" Hazards

-

Aldehyde Autoxidation: The formyl group at C5 is prone to oxidation to the corresponding carboxylic acid (benzoic acid derivative) upon exposure to air, potentially altering stoichiometry in sensitive couplings (e.g., Suzuki-Miyaura or reductive aminations).

-

Phenolic Acidity: The C4-hydroxyl group, acidified by the electron-withdrawing bromine and ester groups, poses a risk of skin corrosion and severe eye damage.

-

Halogenated Sensitization: Brominated aromatics are frequent skin sensitizers. Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.

GHS Classification (Conservative)

-

Signal Word: WARNING

Engineering Controls & Personal Protective Equipment (PPE)[4]

Do not rely solely on PPE.[5] The primary barrier must be engineering controls.

The "Barrier Protocol"

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Respiratory Protection: If handling >500 mg outside a hood (not recommended), use a full-face respirator with P100/OV (Organic Vapor) cartridges.

-

Dermal Protection:

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Nitrile (minimum 8 mil) or Neoprene.

-

Rationale: Brominated aromatics can permeate standard latex rapidly.

-

-

-

Eye Protection: Chemical splash goggles. Face shield required if working with reaction volumes >100 mL.

Operational Workflow: The "Safe-Path"

This workflow integrates safety with quality control. Every step includes a "Check" to validate the system.

Phase A: Receipt & Verification (The "Gatekeeper" Step)

Upon receipt, the compound must be validated before entering the inventory.

-

Visual Check: Inspect the solid. It should be off-white. Yellow/Brown discoloration indicates oxidation of the phenol or aldehyde.

-

Purity Check (Self-Validating):

-

Take a capillary melting point.

-

Pass: Sharp melting range (e.g., 2°C window).

-

Fail: Wide range (>5°C) indicates significant carboxylic acid formation. Purify via recrystallization (typically from EtOH/Water) before use.

-

Phase B: Weighing & Transfer

Objective: Prevent dust generation and moisture ingress.

-

Equip the balance with a static eliminator (ionizer) to prevent powder scattering.

-

Tare a dry, amber glass vial with a septum cap.

-

Transfer solid using a disposable anti-static spatula.

-

Immediate Seal: Cap the vial immediately. Purge with Nitrogen/Argon if storing for >1 hour.

Phase C: Reaction Setup (Inert Handling)

Due to the aldehyde's sensitivity, reactions should be set up under an inert atmosphere.

Figure 1: Decision logic for the safe handling and reaction setup of sensitive aldehyde intermediates.

Phase D: Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong oxidizers or strong bases (exothermic polymerization risk).

-

Labeling: Clearly mark as "Contains Brominated Phenols - Toxic."

Emergency Procedures

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don protective suit and respiratory protection.

-

Contain: Cover spill with a dry lime or soda ash mixture to neutralize potential acidity.

-

Clean: Sweep up carefully (avoid dust) and place in a hazardous waste container. Wash area with soap and water; do not use bleach (potential for bromamine formation).

Exposure Response[5][6]

-

Eye Contact: Rinse immediately with water for 15 minutes. Do not rub. The bromine substituent increases the risk of corneal abrasion.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing halogenated aromatics.

Storage & Stability Protocol

To maintain the "Self-Validating" integrity of the reagent:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon .

-

Container: Amber glass to prevent photodegradation of the bromide (radical formation).

References

-

ChemBK. (n.d.). This compound Properties and Safety. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl 3-bromo-5-formyl-4-hydroxybenzoate in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a hydroxyl group, a bromine atom, an aldehyde (formyl group), and a methyl ester—provides a rich platform for a variety of chemical transformations. This strategic placement of reactive sites allows for the regioselective synthesis of complex molecular architectures, making it a key intermediate in the development of novel therapeutic agents.[1]

This document provides a comprehensive overview of the synthesis and applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a practical guide for harnessing the synthetic potential of this compound in the pursuit of new medicines.

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| CAS Number | 706820-79-3 | ChemScene |

| Molecular Formula | C₉H₇BrO₄ | ChemScene |

| Molecular Weight | 259.05 g/mol | ChemScene |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥97% | ChemScene |

| Storage | 4°C, stored under nitrogen | ChemScene |

Proposed Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations: bromination of a phenolic compound followed by ortho-formylation. This approach leverages the directing effects of the hydroxyl and ester groups to achieve the desired substitution pattern.

The proposed synthetic pathway begins with the bromination of methyl 4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. To achieve mono-bromination at one of the ortho positions, careful control of reaction conditions is necessary to avoid the formation of the dibrominated byproduct.[2] The second step involves the introduction of the formyl group at the other ortho position to the hydroxyl group, which can be accomplished via a regioselective ortho-formylation reaction.[3]

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Intermediate)

This protocol is adapted from a patented procedure for the bromination of methyl p-hydroxybenzoate.[2]

Materials:

-

Methyl 4-hydroxybenzoate

-

Glacial Acetic Acid

-

Bromine

-

Dichloromethane (DCM) or other suitable halogenated solvent

-

Sodium bisulfite solution (5%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a 5% sodium bisulfite solution until the reddish-brown color of bromine disappears.

-

If a halogenated solvent was used, dilute the mixture with water and separate the organic layer. If glacial acetic acid was used, dilute with a large volume of cold water to precipitate the product.

-

Wash the organic layer (or the redissolved precipitate in an organic solvent) sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Methyl 3-bromo-4-hydroxybenzoate.

Protocol 2: ortho-Formylation to Yield this compound (Final Product)

This protocol is based on the highly regioselective ortho-formylation of phenols.[3]

Materials:

-

Methyl 3-bromo-4-hydroxybenzoate

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, reflux condenser, magnetic stirrer, oil bath, separatory funnel, rotary evaporator.

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

-

Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10-15 minutes.

-

Add a solution of Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) using an oil bath for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (caution: gas evolution may occur), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Medicinal Chemistry

The strategic placement of functional groups in this compound makes it a powerful scaffold for the synthesis of a diverse range of bioactive molecules. It is particularly valuable as an intermediate in the development of anticoagulants, anti-inflammatory agents, and various heterocyclic systems.[1]

Synthesis of Heterocyclic Compounds

The aldehyde and hydroxyl groups of this compound are ideal for condensation reactions with various nucleophiles to construct heterocyclic rings, which are prevalent in many drug molecules.

Caption: General scheme for the synthesis of a benzimidazole derivative.

Protocol 3: General Procedure for the Synthesis of Benzimidazole Derivatives

This generalized protocol illustrates the condensation of this compound with an o-phenylenediamine to form a substituted benzimidazole, a common scaffold in anti-inflammatory and other medicinal agents.

Materials:

-

This compound

-

Substituted o-phenylenediamine

-

Ethanol or acetic acid

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Intermediate for Anticoagulant Synthesis

Substituted benzaldehydes are known precursors for the synthesis of coumarin-based anticoagulants, such as warfarin and its derivatives. The aldehyde group of this compound can undergo condensation reactions with 4-hydroxycoumarin to form intermediates that lead to these classes of drugs.

Caption: Pathway to coumarin-based anticoagulants.

Protocol 4: Generalized Knoevenagel Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the Knoevenagel condensation, a key step in the synthesis of certain coumarin derivatives with potential anticoagulant activity.

Materials:

-

This compound

-

4-Hydroxycoumarin

-

Piperidine or another basic catalyst

-

Ethanol or another suitable solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

To a solution of this compound (1 equivalent) and 4-hydroxycoumarin (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be further purified by recrystallization.

Precursor for Anti-inflammatory Agents

The structural motifs present in this compound are found in various compounds with anti-inflammatory properties. The aldehyde functionality can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities, including anti-inflammatory effects.

Protocol 5: General Procedure for Schiff Base Formation

Materials:

-

This compound

-

A primary amine

-

Ethanol or methanol

-

A catalytic amount of glacial acetic acid

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) and a few drops of glacial acetic acid to the solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.

-

If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety and Handling

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its ability to serve as a precursor for a wide array of heterocyclic compounds and other complex molecules makes it a valuable tool for drug discovery and development. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full potential of this important chemical intermediate. As with any chemical synthesis, proper safety precautions and adherence to established laboratory practices are paramount.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P

-

This compound - MySkinRecipes. (URL: [Link])

-

Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (URL: [Link])

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (URL: [Link])

-

Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (URL: [Link])

- CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google P

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

-

ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. This compound [stage0.myskinrecipes.com]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-bromo-5-formyl-4-hydroxybenzoate as a Versatile Building Block for Complex Molecule Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a building block is measured by its functional group tolerance, predictable reactivity, and potential for diverse derivatization. Methyl 3-bromo-5-formyl-4-hydroxybenzoate is an exemplar of such a scaffold. Possessing three distinct and orthogonally reactive functional groups—an aldehyde, a halogen, and a phenol, complemented by a stable methyl ester—this molecule offers chemists a powerful platform for the convergent synthesis of complex molecular architectures.

The strategic placement of these groups on the aromatic ring allows for a programmed, stepwise approach to molecular elaboration. The aldehyde is a gateway to carbon-carbon bond formations and the introduction of nitrogen-containing heterocycles; the aryl bromide is primed for transition-metal-catalyzed cross-coupling reactions; and the phenolic hydroxyl and methyl ester provide further points for modification or can serve to modulate the electronic properties of the system. These attributes make it a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticoagulant and anti-inflammatory agents, as well as in the design of enzyme inhibitors.[1]

This guide provides an in-depth look at the synthetic utility of this compound, complete with detailed, field-proven protocols for its key transformations and insights into the causality behind experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is critical for troubleshooting and analysis. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | ChemScene |

| Molecular Weight | 259.06 g/mol | ChemScene |

| Appearance | Off-white to light yellow solid | Internal Data |

| CAS Number | 706820-79-3 | ChemScene[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.35 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 8.28 (d, J=2.0 Hz, 1H, Ar-H), 8.15 (d, J=2.0 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) | Typical expected shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.5, 165.0, 160.8, 138.5, 135.2, 125.0, 120.1, 111.8, 52.9 | Typical expected shifts |

Note: NMR shifts are predictive and may vary based on solvent and experimental conditions.

Strategic Derivatization: A Multi-Functional Hub

The power of this compound lies in the ability to selectively address each functional group. This allows for a modular and convergent approach to target synthesis. The following workflow illustrates how different facets of the molecule can be independently modified to build complexity.

Caption: Synthetic pathways from this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the aryl bromide moiety with a boronic acid, a cornerstone reaction for constructing biaryl scaffolds.[3][4][5]

Objective: To synthesize a biaryl derivative by forming a new carbon-carbon bond at the C3 position.

Causality and Insights: The Suzuki-Miyaura reaction is highly valued for its tolerance of various functional groups, including the aldehyde and phenol present in our substrate.[3][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. A phosphine ligand stabilizes the palladium(0) active species, while the base is essential for the transmetalation step of the catalytic cycle. Degassing the reaction mixture is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |

| This compound | 259.06 | 259 mg | 1.0 mmol | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 345 mg | 2.5 mmol | 2.5 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Under a positive flow of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Scientist's Note: This catalyst is air-sensitive. Handle quickly and under an inert atmosphere to prevent degradation.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture ensures that both organic and inorganic reagents are sufficiently soluble.

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw for more rigorous oxygen removal.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 12-16 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Application Protocol 2: Wittig Olefination

This protocol details the reaction of the aldehyde functional group with a phosphonium ylide to form an alkene, a fundamental transformation for extending carbon chains and accessing stilbene-like structures.[7][8]

Objective: To convert the formyl group into a carbon-carbon double bond.

Causality and Insights: The Wittig reaction is a robust method for alkene synthesis.[8] It involves the nucleophilic attack of the ylide carbon on the electrophilic aldehyde carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide.[7] The reaction is typically driven to completion by the formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct. Using a strong, non-nucleophilic base like sodium hydride is essential for deprotonating the phosphonium salt to generate the reactive ylide in situ.

Materials and Reagents:

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |

| This compound | 259.06 | 259 mg | 1.0 mmol | 1.0 |

| Benzyltriphenylphosphonium chloride | 388.88 | 467 mg | 1.2 mmol | 1.2 |

| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 48 mg | 1.2 mmol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |

Step-by-Step Methodology:

-

Ylide Generation: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 eq). Add anhydrous THF (5 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Safety First: NaH reacts violently with water. Ensure all glassware is scrupulously dry. Hydrogen gas is evolved during the addition.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep orange/red ylide indicates successful deprotonation.

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL). Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion). The disappearance of the ylide's color is a good visual indicator of reaction progress.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the organic solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene product.

Conclusion

This compound stands out as a supremely functional and adaptable starting material for chemical synthesis. The orthogonal reactivity of its functional groups provides a logical and controllable pathway for the construction of elaborate molecular targets. The protocols described herein for Suzuki-Miyaura coupling and Wittig olefination represent just two of the many high-yield, reliable transformations that can be employed. By understanding the causality behind each experimental step, researchers can confidently adapt and apply these methods to their own synthetic challenges, accelerating the pace of discovery in drug development and materials science.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P

-

Methyl 4-bromo-3-hydroxybenzoate - PMC - NIH. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - AWS. (URL: [Link])

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (URL: [Link])

-

Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. (URL: [Link])

-

ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (URL: [Link])

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (URL: [Link])

- WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P

-

News - What are six applications for benzaldehyde. (URL: [Link])

-

Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Substituted Benzaldehyde: Significance and symbolism. (URL: [Link])

-

(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

-

Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. - ResearchGate. (URL: [Link])

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])

-

Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (URL: [Link])

Sources

- 1. This compound [stage0.myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Knoevenagel Condensation with Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Introduction: The Strategic Importance of Knoevenagel Condensation in Complex Molecule Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated systems.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to generate a highly functionalized product.[1] For researchers and professionals in drug development, the Knoevenagel condensation is a powerful tool for constructing complex molecular architectures from readily available starting materials. The resulting α,β-unsaturated products are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents, as well as other fine chemicals and polymers.[4]

This application note provides a detailed guide to the Knoevenagel condensation of Methyl 3-bromo-5-formyl-4-hydroxybenzoate, a trifunctional aromatic aldehyde. The presence of a hydroxyl group, a methyl ester, and a bromine atom on the phenyl ring presents unique challenges and opportunities for selective transformations. Understanding the interplay of these functional groups is critical for achieving high yields and purity. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's outcome.

Reaction Mechanism: A Step-by-Step Look at the Condensation Pathway

The Knoevenagel condensation proceeds through a series of well-understood steps, initiated by a basic catalyst.[5] While various bases can be employed, weak amine bases like piperidine are commonly used to avoid unwanted side reactions, such as the self-condensation of the aldehyde.[2]

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation can be broken down as follows:

-

Iminium Ion Formation: The reaction is often initiated by the nucleophilic attack of the secondary amine catalyst (piperidine) on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a highly electrophilic iminium ion. This activation step increases the susceptibility of the carbonyl carbon to nucleophilic attack.[6][7]

-

Enolate Formation: Simultaneously, the basic catalyst deprotonates the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), which possesses acidic protons due to the presence of two electron-withdrawing groups. This results in the formation of a resonance-stabilized enolate ion, a potent nucleophile.[6]

-

Carbon-Carbon Bond Formation: The nucleophilic enolate then attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[6][7]

-

Catalyst Regeneration and Dehydration: The intermediate then collapses, eliminating the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[6][7]

The presence of the hydroxyl group on the aromatic ring of this compound can influence the reaction rate and potentially lead to side reactions if not properly controlled. For instance, in the case of ortho-hydroxyaldehydes (salicylaldehydes), the Knoevenagel condensation can be the first step in the synthesis of coumarins, where a subsequent intramolecular cyclization occurs.[5][8] While our substrate is a para-hydroxybenzaldehyde derivative, careful consideration of reaction conditions is still necessary to ensure the desired outcome.

Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a starting point for the Knoevenagel condensation of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is adapted from established procedures for the condensation of substituted benzaldehydes with malononitrile.[4]

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (reagent grade)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.1 eq) to the solution and stir until dissolved.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. This will protonate the phenoxide and neutralize the piperidine.

-

A precipitate of the crude product should form. If not, reduce the volume of the solvent using a rotary evaporator.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate

This protocol is based on greener chemistry principles, avoiding the use of organic solvents in the reaction step.[9]

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

In a beaker or flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq).

-

Add a catalytic amount of ammonium acetate (0.2 eq).

-

Heat the mixture with stirring to a temperature of 80-100 °C. The reaction mixture will likely become a melt.

-

Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature, which should solidify the product.

-

Add a small amount of cold ethanol to the solid mass and break it up with a spatula.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from ethanol.

Caption: A streamlined workflow for the Knoevenagel condensation and product purification.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for the Knoevenagel condensation of this compound with representative active methylene compounds. The data is extrapolated from similar reactions reported in the literature and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |

| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free | 80-100 | 1-3 | 80-90 |

| This compound | Diethyl Malonate | Piperidine/Pyridine | Toluene | Reflux (Dean-Stark) | 4-8 | 75-85 |

Note: Yields are for isolated and purified products. Reaction times are approximate and should be optimized by monitoring with TLC.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate a self-validating system into the experimental workflow. This involves:

-

Consistent Monitoring: Regularly monitor the reaction progress using Thin-Layer Chromatography (TLC). This allows for the determination of the optimal reaction time and can indicate the formation of any significant byproducts.

-

Thorough Characterization: The final product should be rigorously characterized to confirm its identity and purity. This should include:

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: To confirm the chemical structure and the formation of the new vinylic bond.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) or carbonyl (C=O) stretches of the newly formed α,β-unsaturated system.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

-

-

Control Reactions: In cases of unexpected results or low yields, running control reactions can be invaluable. This could include running the reaction in the absence of the catalyst to confirm its necessity, or at a lower temperature to check for temperature-dependent side reactions.

By adhering to these principles, researchers can have high confidence in the validity of their experimental outcomes.

Conclusion

The Knoevenagel condensation of this compound offers a direct route to highly functionalized α,β-unsaturated compounds that are valuable intermediates in medicinal chemistry and materials science. The protocols provided herein, based on well-established precedents for similar substrates, offer a solid foundation for researchers to successfully carry out this transformation. By understanding the reaction mechanism and implementing a self-validating experimental approach, scientists can reliably synthesize these important molecular building blocks for a wide range of applications.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (2014, January). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). Retrieved from [Link]

-

Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Retrieved from [Link]

-

JETIR. (2019, June). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Retrieved from [Link]

-

Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 37-41. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 9. bhu.ac.in [bhu.ac.in]

Application Note: Strategic Synthesis of Bioactive Heterocycles using Methyl 3-bromo-5-formyl-4-hydroxybenzoate

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) as a pivotal intermediate for synthesizing privileged heterocyclic scaffolds, specifically substituted benzofurans and biaryl kinase inhibitors .[1]

Executive Summary & Strategic Value

This compound is a trisubstituted aromatic scaffold offering orthogonal reactivity.[1] Its value in drug discovery lies in its ability to serve as a "divergent core" for library generation.

-

The Salicylaldehyde Motif (C4-OH, C5-CHO): Enables rapid access to benzofurans, coumarins, and chromones via condensation-cyclization reactions.[1]

-

The Aryl Bromide (C3-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce lipophilic or heteroaryl tails.[1]

-

The Methyl Ester (C1-COOMe): A versatile anchor for solubility modulation or conversion to amides/acids for target engagement (e.g., salt bridge formation in protein pockets).

This guide focuses on two high-value transformations: Rap-Stoermer Cyclization to generate benzofurans and Suzuki-Miyaura Coupling for biaryl synthesis.[1]

Reactivity Profile & Pathway Design[1]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthesis pathways.[1] The core scaffold allows for selective elaboration at the aldehyde (Schiff base), hydroxy-aldehyde (Benzofuran), or bromide (Biaryl) sites.[1]

Protocol A: Synthesis of 2-Substituted Benzofurans via Rap-Stoermer Reaction[1]

This protocol utilizes the ortho-hydroxy aldehyde functionality to construct a benzofuran ring.[1] This is a critical scaffold in natural products (e.g., egonol derivatives) and synthetic drugs (e.g., amiodarone analogues).[1]

Mechanism & Rationale

The reaction proceeds via an initial SN2 alkylation of the phenol with an

-

Why K2CO3? A mild base is sufficient to deprotonate the phenol (pKa ~8 due to the electron-withdrawing ester and aldehyde) without degrading the sensitive aldehyde.[1]

-

Why DMF? A polar aprotic solvent enhances the nucleophilicity of the phenoxide ion.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Ethyl bromoacetate (1.2 eq) or Chloroacetone (1.2 eq)

-

Base: Potassium Carbonate (K2CO3), anhydrous (2.0 eq)[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates alkylation if using chloro-derivatives.[1]

Step-by-Step Procedure

-

Activation: In a dried round-bottom flask, dissolve this compound (259 mg, 1.0 mmol) in DMF (5 mL).

-

Deprotonation: Add K2CO3 (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.[1]

-

Alkylation: Add Ethyl bromoacetate (133 µL, 1.2 mmol) dropwise.

-

Cyclization: Heat the reaction mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, and a new, less polar fluorescent spot (benzofuran) should appear (Rf ~0.6).[1]

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates.

-